Synthesis Analysis: A two-step synthesis method has been developed to produce enantiomerically pure (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones. [] This method involves:
Molecular Structure Analysis: Derivatives with a 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-substitution on the 3-phenyl-3,4-dihydroquinolin-2(1H)-one core were designed and investigated for tyrosine kinase inhibitory activity. [] Molecular docking studies using Molegro Virtual Docker software revealed that many of these derivatives displayed good binding affinity towards the Epidermal Growth Factor Receptor Kinase (EGFRK) protein, comparable to or even surpassing the known tyrosine kinase inhibitor, Imatinib. []
Applications: This research suggests that appropriately substituted 3-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives hold potential as tyrosine kinase inhibitors, particularly for targeting EGFRK. This could have implications for developing new cancer therapies. []
Mechanism of Action: Research has identified a derivative of 3-phenyl-3,4-dihydroquinolin-2(1H)-one, CHNQD-00603, as a potential promoter of osteogenic differentiation in bone marrow mesenchymal stem cells (BMSCs). CHNQD-00603 achieves this by enhancing autophagy, a cellular degradation process. [] Specifically, CHNQD-00603 was found to activate autophagy, and inhibiting autophagy with 3-methyladenine attenuated CHNQD-00603-enhanced osteogenic differentiation. [] Additionally, the study identified miR-452-3p as a potential regulator of this process. Overexpression of miR-452-3p moderated both the autophagy level and osteogenic differentiation induced by CHNQD-00603. []
Applications: This finding suggests that CHNQD-00603 could be a potential therapeutic agent for promoting bone regeneration by modulating autophagy and miR-452-3p activity. []
Molecular Structure Analysis: Studies have focused on modifying the structure of 3,4-dihydroquinolin-2(1H)-one by introducing different substituents to enhance its binding affinity and selectivity for the D2 receptor. One study found that a 3,4-dihydroquinolin-2(1H)-one derivative with a 7-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy] substituent exhibited high selectivity for the D2 receptor compared to the D3 receptor subtype. [] Molecular modeling studies were used to understand the binding interactions of these compounds with the D2 and D3 receptor subtypes. []
Applications: This research suggests that appropriately substituted 3,4-dihydroquinolin-2(1H)-one derivatives hold promise as selective D2 receptor modulators. This selectivity could be beneficial in developing new therapeutic agents for neurological and psychiatric disorders. []
Synthesis Analysis: Various 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their CA inhibitory activities. [] These modifications included:
Applications: The synthesized 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were tested against various human CA isoforms (hCA I, II, IX, and XII). The study found that while most derivatives exhibited moderate to good inhibitory activity against hCA IX and XII, they showed weak or no inhibition against hCA I and II. [] This selectivity for specific CA isoforms makes these compounds promising candidates for further development as therapeutic agents.
Molecular Structure Analysis: The crystal structure of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride salt has been determined using X-ray diffraction. [] The analysis revealed details about the conformation of the molecule, including the chair conformation of the piperidine ring and the screw-boat conformation of the piperidin-2-one ring within the quinoline moiety. [] Further analysis using Hirshfeld surface analysis provided insights into the intermolecular interactions that govern the crystal packing. []
Applications: Knowledge of the crystal structure is invaluable in structure-based drug design and can aid in understanding the binding interactions of these compounds with biological targets. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: